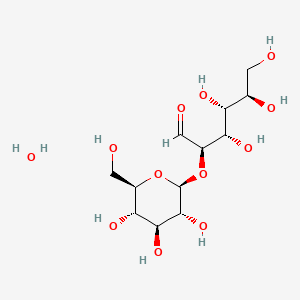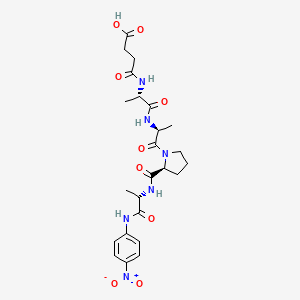
2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride
Descripción general
Descripción
2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride is a chemical compound known for its potential applications in medicinal chemistry and pharmaceutical research. The compound features a piperidine ring, a trifluoromethyl group, and an oxadiazole ring, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the piperidine ring: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the oxadiazole intermediate.
Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Formation of the hydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Análisis De Reacciones Químicas
2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or oxadiazole rings are replaced by other substituents.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to break down the oxadiazole ring, leading to the formation of different products.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids or bases for hydrolysis.
Aplicaciones Científicas De Investigación
2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Pharmaceutical Research: It is used in the development of new drugs and as a lead compound in drug discovery programs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group and oxadiazole ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar compounds to 2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride include:
3-(Piperidin-3-yl)-6-(trifluoromethyl)-1H-indole hydrochloride: This compound also features a piperidine ring and a trifluoromethyl group but differs in the core structure, which is an indole ring instead of an oxadiazole ring.
2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamide hydrochloride: This compound has a similar piperidine and trifluoromethyl group but differs in the presence of an acetamide group instead of an oxadiazole ring.
The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
2-piperidin-3-yl-5-(trifluoromethyl)-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-14-13-6(15-7)5-2-1-3-12-4-5;/h5,12H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWZTFZHWGDCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(O2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol](/img/structure/B1406573.png)


![3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1406577.png)


![[4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride](/img/structure/B1406583.png)



![3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1406591.png)

![N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide](/img/structure/B1406593.png)
